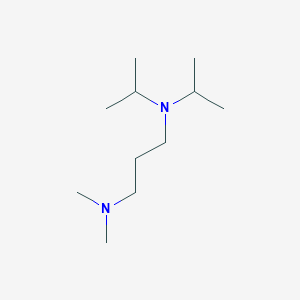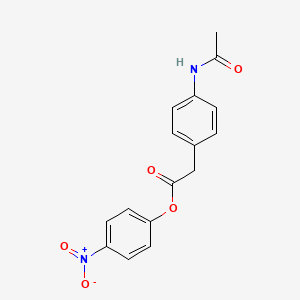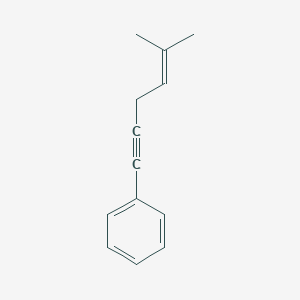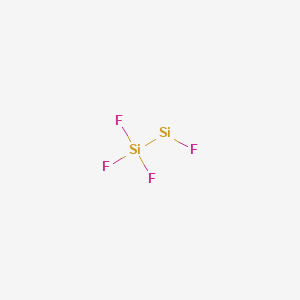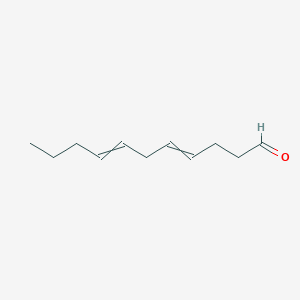
2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical, cosmetic, and food industries
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate typically involves the acetylation of 2-Oxo-2H-1-benzopyran-6,7,8-triol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred
Catalyst: Pyridine or other bases
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Quality Control: Rigorous testing to meet industry standards
化学反応の分析
Types of Reactions
2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones
Reduction: Reduction reactions can yield dihydro derivatives
Substitution: Electrophilic substitution reactions are common
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated products
科学的研究の応用
2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds
Biology: Studied for its potential antimicrobial and antioxidant properties
Medicine: Investigated for its potential use in anti-cancer and anti-inflammatory therapies
Industry: Used in the formulation of perfumes and cosmetics due to its pleasant aroma
作用機序
The mechanism of action of 2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate involves its interaction with various molecular targets:
Enzyme Inhibition: Inhibits enzymes such as tyrosinase, which is involved in melanin production
Antioxidant Activity: Scavenges free radicals, thereby protecting cells from oxidative damage
Anti-inflammatory Pathways: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines
類似化合物との比較
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties
7-Methoxycoumarin: Known for its fluorescent properties
Umbelliferone: Exhibits strong antioxidant activity
Uniqueness
2-Oxo-2H-1-benzopyran-6,7,8-triyl triacetate stands out due to its unique triacetate functional groups, which enhance its solubility and reactivity compared to other coumarin derivatives. This makes it particularly useful in applications requiring high reactivity and solubility.
特性
CAS番号 |
114371-81-2 |
|---|---|
分子式 |
C15H12O8 |
分子量 |
320.25 g/mol |
IUPAC名 |
(7,8-diacetyloxy-2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C15H12O8/c1-7(16)20-11-6-10-4-5-12(19)23-13(10)15(22-9(3)18)14(11)21-8(2)17/h4-6H,1-3H3 |
InChIキー |
UBNVKWCUPBJVQI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C(=C2C(=C1)C=CC(=O)O2)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


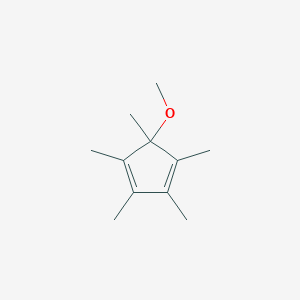

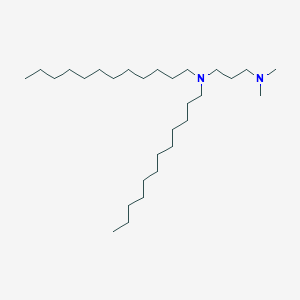
methanone](/img/structure/B14291421.png)
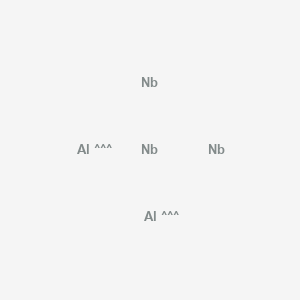
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
